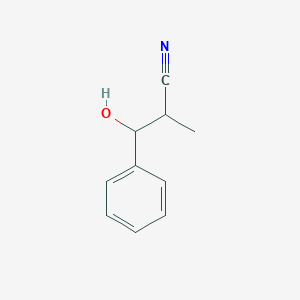
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide is a synthetic organic compound with the molecular formula C15H13N3O2S This compound is characterized by the presence of a thiophene ring substituted with cyano and dimethyl groups, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide typically involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the benzamide moiety under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby reducing inflammation. The cyano and benzamide groups play a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(propan-2-yl)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
N-((3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl)benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both cyano and benzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C15H13N3O2S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C15H13N3O2S/c1-9-10(2)21-14(12(9)8-16)18-15(20)17-13(19)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,17,18,19,20) |
Clave InChI |
BVVMHPKKMQJTQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromo-thiophene-2-carbonyl)-amino]-tetrahydrofuran-3-carboxylic acid](/img/structure/B8277994.png)
![5-Ethyl-6-oxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B8278002.png)

![Ethyl 3-{[(4-nitrophenoxy)carbonyl]amino}propanoate](/img/structure/B8278014.png)
![Benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-yl-phenyl-methanone](/img/structure/B8278020.png)
![(4,7-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B8278024.png)
![4-amino-N-[2-(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B8278026.png)


![Ethyl 2-[(2-chloroethoxy)imino]-3-oxobutanoate](/img/structure/B8278051.png)

![1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8278086.png)
![3-(2-fluoroethoxy)-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8278087.png)
